molecular formula C26H38N4O8 B1392851 2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) CAS No. 205189-71-5

2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)

Cat. No. B1392851
M. Wt: 534.6 g/mol
InChI Key: VBKNNQRCURJZIE-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is a chemical compound with the CAS Number: 205189-71-5 . The IUPAC name for this compound is 2-ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) . The molecular weight of this compound is 534.61 .


Molecular Structure Analysis

The InChI code for 2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is 1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10 (7-6-8 (2)12-9)15-11 (14)13 (3)4;5-3 (6)1-2-4 (7)8/h2*6-7H,5H2,1-4H3;1-2H2, (H,5,6) (H,7,8) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of 2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1) is between 84-86 degrees Celsius .

Scientific Research Applications

1. Nanotechnology in Epilepsy Treatment

A study by Avakyan et al. (2019) explored the development of an antiepileptic drug based on 2-ethyl-6-methyl-3-hydroxypyridine succinate using polymer nanoparticles. This nano-drug showed promising results in reducing the number of secondary generalized clonic-tonic seizures, animal mortality, and seizure manifestations in experimental models of epilepsy, highlighting its potential in treating epilepsy through enhanced drug transport across the blood-brain barrier (Avakyan et al., 2019).

2. Benefits in Rheumatoid Arthritis

A study conducted by Sineglazova and Volchegorskii (2013) reported the use of 2-ethyl-6-methyl-3-oxypyridine succinate in women with rheumatoid arthritis. The drug contributed to a reduction in the intensity of rheumatoid inflammation, improved the functional status and quality of life, and reduced the severity of depressive symptoms (Sineglazova & Volchegorskii, 2013).

3. Acetylcholinesterase Inhibition and Protective Action

Research by Sundberg et al. (1993) showed that a series of N,N-dimethylcarbamates of 2-[(2'-, 3'-, and 4'-hydroxyphenoxy)methyl] heteroaromatic salts, including derivatives of 2-ethyl-6-methyl-3-pyridinyl, are inhibitors of acetylcholinesterase. They also demonstrated protective activity against organophosphorus compounds, suggesting applications in toxicology and pharmacology (Sundberg et al., 1993).

4. Traumatic Brain Injury Recovery

A study by Anastasia et al. (2021) investigated the effects of 2-ethyl-6-methyl-3-hydroxypyridine succinate on traumatic brain injury. It was found to improve the functional and metabolic parameters of red blood cells, reduce malonic dialdehyde concentration and RBC aggregation, and enhance recovery of blood flow and brain tissue, highlighting its potential in neuroprotective strategies (Anastasia et al., 2021).

5. Anti-Influenza Drug Development

Research by Ivashchenko et al. (2014) on AV0038, a derivative of 2-ethyl-6-methyl-3-pyridinyl, showed high efficiency in the prevention and treatment of influenza in experimental models. The drug displayed favorable pharmacological properties, including solubility, stability, and low acute toxicity, making it a promising candidate for anti-influenza therapy (Ivashchenko et al., 2014).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

butanedioic acid;(2-ethyl-6-methylpyridin-3-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H16N2O2.C4H6O4/c2*1-5-9-10(7-6-8(2)12-9)15-11(14)13(3)4;5-3(6)1-2-4(7)8/h2*6-7H,5H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKNNQRCURJZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.CCC1=C(C=CC(=N1)C)OC(=O)N(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Reactant of Route 2
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Reactant of Route 3
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Reactant of Route 4
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Reactant of Route 5
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)
Reactant of Route 6
2-Ethyl-6-methyl-3-pyridinyl dimethylcarbamate succinate (2:1)

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